Methyl lidocaine

Descripción general

Descripción

Lidocaine is a local anesthetic used in a wide variety of superficial and invasive procedures . It works by blocking nerve signals in your body . Lidocaine is also used to provide temporary relief of mild to moderate aches and pains of the muscles and joints .

Synthesis Analysis

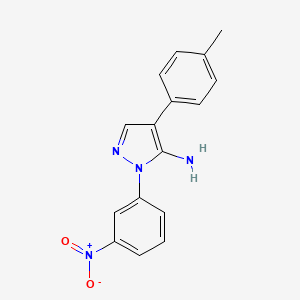

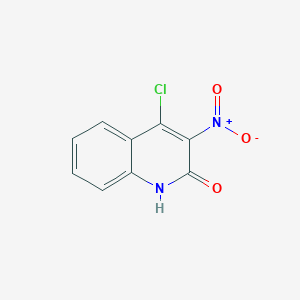

Lidocaine can be synthesized via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene yields the ammonium salt. The reaction of this with the bifunctional α-chloroacetyl chloride leads to α-chloro-2,6-dimethylacetanilide. In the last step, diethylamine performs a nucleophilic substitution (SN2) on the remaining alkyl chloride .Molecular Structure Analysis

The molecular formula of Lidocaine is C14H22N2O . It belongs to the class of organic compounds known as acetanilides which are aromatic compounds containing a acetamide group conjugated to a phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lidocaine include the reduction of 2,6-dimethylnitrobenzene, the reaction of the resulting product with α-chloroacetyl chloride, and a nucleophilic substitution (SN2) reaction .Physical And Chemical Properties Analysis

Lidocaine is a solid at room temperature and has a molecular weight of 234.3373 g/mol . More detailed physical and chemical properties such as density, viscosity, and electrical conductivity at different temperatures, as well as thermal stability and structural properties, can be found in specialized scientific literature .Aplicaciones Científicas De Investigación

1. Cancer Research

Methyl lidocaine, commonly referred to as lidocaine, has shown potential in cancer research. Studies have found that lidocaine can demethylate deoxyribonucleic acid (DNA) in breast cancer cells. This process can reactivate tumor suppressor genes and inhibit tumor growth, which may be therapeutically relevant in the perioperative period. For instance, a study discovered that lidocaine decreased methylation in specific breast cancer cell lines and that these demethylating effects were additive when combined with the chemotherapy agent 5-aza-2'-deoxycytidine (DAC) (Lirk et al., 2014). Another research indicated that lidocaine demethylates DNA in breast cancer cell lines in a time- and dose-dependent manner (Lirk et al., 2012). Additionally, lidocaine has been found to inhibit the proliferation of lung cancer by regulating the expression of GOLT1A (Zhang et al., 2017).

2. Transdermal Drug Delivery

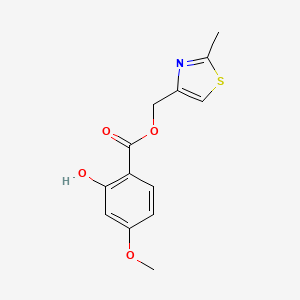

Lidocaine's applications extend to transdermal drug delivery. A study evaluated the effect of various classes of chemical enhancers for the transdermal delivery of lidocaine across pig and human skin. The study found that certain binary systems, like IPM/n-methyl pyrrolidone (IPM/NMP), significantly improved drug transport, offering a more rational approach for designing oil-based formulations for transdermal delivery of lidocaine (Lee et al., 2006).

3. Antibacterial Properties

Lidocaine also possesses antibacterial properties. A study demonstrated that 2% lidocaine/0.1% methylparaben exhibited rapid bactericidal effects against organisms responsible for endophthalmitis. Its application as subconjunctival anesthesia potentially reduced the incidence of endophthalmitis following intravitreal injection, highlighting its potential in ophthalmic procedures (Tustin et al., 2014).

4. Vasoactive Effects

The vasodilator properties of lidocaine, especially in human skin, have been researched. Studies have explored its potential influences on nitric oxide release and the β-adrenoceptors of vascular smooth muscle, suggesting its role in microvascular blood flow responses (Newton et al., 2007).

5. Anesthetic and Pain Management

Lidocaine's traditional use as a local anesthetic is well-documented. Its applications in managing postoperative pain, myofascial pain, and as part of complex formulations for enhanced local anesthetic action are areas of ongoing research (El Sholkamy et al., 2018), (Kang & Shin, 2004).

Direcciones Futuras

The use of Lidocaine continues to evolve with ongoing research. It is being explored for its potential in managing postoperative pain and achieving enhanced recovery after surgery outcomes . Its use is also being studied in the context of pronociception, often independent of severity and coexisting with surgical postoperative pain .

Propiedades

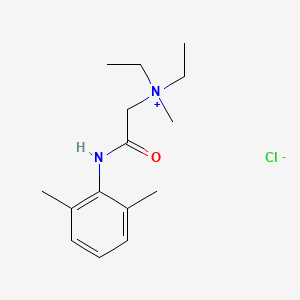

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCSRAPAKCHQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1462-71-1 (iodide) | |

| Record name | N-Methyllidocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl lidocaine | |

CAS RN |

29199-61-9 | |

| Record name | N-Methyllidocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

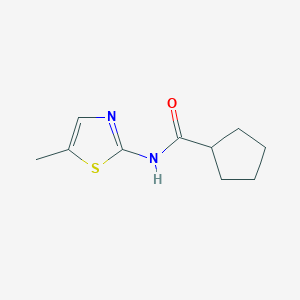

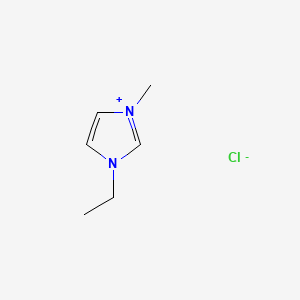

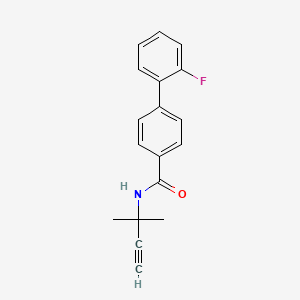

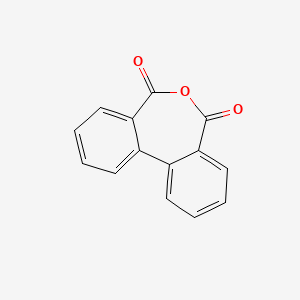

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

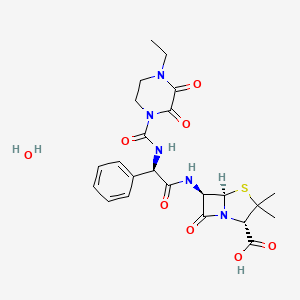

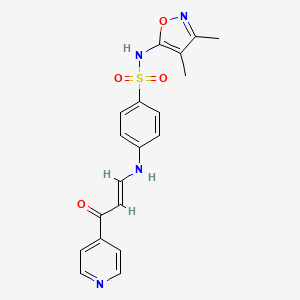

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)

![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)

![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)

![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)

![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)